molecular formula C13H17BrN4OS B4358747 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide

Cat. No.: B4358747
M. Wt: 357.27 g/mol
InChI Key: DNQFCWDITRZMLN-UHFFFAOYSA-N
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Description

3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide is a complex organic compound featuring a pyrazole ring and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromine atom in the pyrazole ring can be oxidized to form a bromine oxide derivative.

  • Reduction: The thiazole ring can be reduced to form a thiol derivative.

  • Substitution: The pyrazole and thiazole rings can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation reactions typically use oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction reactions may employ reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution reactions often use nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation products include bromine oxide derivatives.

  • Reduction products include thiol derivatives.

  • Substitution products can vary widely depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: It is used in the study of enzyme inhibition and receptor binding.

  • Medicine: It has potential as a lead compound in drug discovery, particularly for antiviral and anticancer agents.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or interact with receptors to modulate biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

  • 4-Bromo-3,5-dimethyl-1H-pyrazole: Similar in structure but lacks the thiazole and propanamide groups.

  • 2-Methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide: Similar in structure but lacks the bromine atom and pyrazole ring.

  • 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanamide: Similar but without the methyl group on the thiazole ring.

Uniqueness: This compound is unique due to the combination of the pyrazole and thiazole rings, which provides distinct chemical and biological properties compared to its similar counterparts.

Properties

IUPAC Name

3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN4OS/c1-7(6-18-10(4)11(14)9(3)17-18)12(19)16-13-15-5-8(2)20-13/h5,7H,6H2,1-4H3,(H,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQFCWDITRZMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C(C)CN2C(=C(C(=N2)C)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Reactant of Route 2
Reactant of Route 2
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Reactant of Route 3
Reactant of Route 3
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Reactant of Route 4
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Reactant of Route 5
Reactant of Route 5
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Reactant of Route 6
Reactant of Route 6
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide

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